1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine
Description
Properties
CAS No. |
60560-43-2 |
|---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-7-15(5,6)20-14(17-9-16)19-13-10(2)8-11(3)18-12(13)4/h8H,7H2,1-6H3,(H2,17,19,20) |
InChI Key |
NZUWSPDEXXXPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=C(NC#N)NC1=C(N=C(C=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a precursor such as 2,4,6-trimethylpyridine, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Guanidine Group: The guanidine moiety can be introduced using reagents like cyanamide and amines under basic conditions.
Alkylation: The 2-methylbutan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides or hydroxyl derivatives, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Guanidine Derivatives
To contextualize this compound’s uniqueness, we compare it with structurally related guanidine derivatives (Table 1).
Table 1: Comparative Analysis of Guanidine-Based Compounds
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₃N₅ | Cyano, 2-methylbutan-2-yl, trimethylpyridine | 297.38 | High steric bulk, potential kinase inhibition |
| Guancydine (CAS: 1-cyano-2-(2-methylbutan-2-yl)guanidine) | C₇H₁₄N₄ | Cyano, 2-methylbutan-2-yl | 154.21 | Simpler structure, lower lipophilicity |
| SLP7111228 (SphK1 inhibitor) | C₂₃H₃₄ClN₅O | Oxadiazole, pyrrolidine, octylphenyl | 480.01 | Selective SphK1 inhibition (Ki = 48 nM) |
| 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine | C₁₉H₁₉N₅S | Dimethylpyrimidine, phenylthio | 349.45 | Irritant class, sulfur-containing |
| 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-dihydropyrimidin-2-yl)guanidine | C₁₅H₁₇ClN₆O | Chlorophenyl, dihydropyrimidinone | 332.80 | Potential protease inhibition |
Substituent-Driven Electronic and Steric Effects
- Pyridine vs. Pyrimidine : The target’s 2,4,6-trimethylpyridine moiety introduces greater steric hindrance compared to dimethylpyrimidine derivatives (e.g., ), which may reduce off-target interactions but limit solubility .
Biological Activity
1-Cyano-2-(2-methylbutan-2-yl)-3-(2,4,6-trimethylpyridin-3-yl)guanidine, with CAS number 60560-43-2, is a guanidine derivative notable for its potential biological activities. This compound has garnered attention in the field of medicinal chemistry due to its structural characteristics and the presence of functional groups that may contribute to its pharmacological properties.
The chemical structure of this compound is characterized by its molecular formula and a molecular weight of 273.377 g/mol. Key physical properties include:
- Density : 1.04 g/cm³
- Boiling Point : 369.9 °C at 760 mmHg
- Flash Point : 177.5 °C
The biological activity of guanidine derivatives, including this compound, often involves interactions with cellular membranes and proteins. The positively charged guanidinium group can facilitate electrostatic interactions with negatively charged bacterial membranes, which is a common mechanism for antimicrobial activity. Studies have shown that guanidine compounds can disrupt membrane integrity, leading to cell lysis in various bacterial strains.
Antimicrobial Properties
Recent studies have indicated that guanidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 62.5 µM against Staphylococcus aureus and Escherichia coli respectively . The activity is often attributed to the ability of these compounds to penetrate bacterial membranes and disrupt vital cellular functions.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in mammalian cell lines to assess its specificity and safety profile. Preliminary results suggest that while the compound exhibits potent antimicrobial activity, it maintains a favorable therapeutic index with limited cytotoxicity towards human cells at effective antimicrobial concentrations .
Case Studies
- Guanidine Functionalized Compounds : A study on similar guanidine derivatives highlighted their effectiveness against biofilms formed by pathogenic bacteria like S. aureus and E. coli. The compounds were shown to disrupt pre-formed biofilms, indicating their potential as therapeutic agents in treating biofilm-associated infections .
- Mechanistic Insights : Another investigation focused on the mechanism of action of guanidine derivatives using membrane depolarization assays. Results demonstrated that these compounds could significantly alter membrane potential in bacterial cells, leading to cell death .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2.0 | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | 62.5 | Significant disruption of membrane integrity |
| Cytotoxicity | Mammalian Cell Lines | >100 | Low cytotoxicity observed at effective doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
